Stereochemical Configuration at C-11: 11α-Hydroxy vs. 11β-Hydroxy in Deflazacort
11-epi Deflazacort is explicitly defined as the (11α,16β)-21-(acetyloxy)-11-hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione epimer . The parent drug, Deflazacort, bears the (11β,16β) configuration [1]. This single stereochemical inversion renders 11-epi Deflazacort a chromatographically distinct entity and is the primary basis for its role as a specific impurity marker.
| Evidence Dimension | Stereochemical configuration at C-11 hydroxyl position |
|---|---|
| Target Compound Data | 11α-hydroxy (11-epi Deflazacort) |
| Comparator Or Baseline | 11β-hydroxy (Deflazacort) [1] |
| Quantified Difference | Inversion of stereochemistry from β to α at a single chiral center (C-11) |
| Conditions | Structural identity confirmed by chemical nomenclature and synonym specification |
Why This Matters
This specific stereochemistry defines the compound's identity; procurement of any other epimer or isomer would invalidate analytical methods designed to detect and quantify this specific impurity.
- [1] Ch. Krishnam Raju et al. Isolation and structural characterization of novel photolytic degradation impurities of Deflazacort using Q-TOF, 2D-NMR and FTIR. J Pharm Biomed Anal. 2017; 133: 82-89. PMID: 27843100. (Deflazacort structure described as (11β,16β)-21-(acetyloxy)-11-hydroxy-2′-methyl-5′H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione in Introduction.) View Source
